4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorobenzoic acid

Catalog No.
S6697964
CAS No.
1261909-76-5
M.F
C16H12F2O4
M. Wt
306.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorobenz...

CAS Number

1261909-76-5

Product Name

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorobenzoic acid

IUPAC Name

4-(4-ethoxycarbonyl-3-fluorophenyl)-3-fluorobenzoic acid

Molecular Formula

C16H12F2O4

Molecular Weight

306.26 g/mol

InChI

InChI=1S/C16H12F2O4/c1-2-22-16(21)12-6-3-9(7-14(12)18)11-5-4-10(15(19)20)8-13(11)17/h3-8H,2H2,1H3,(H,19,20)

InChI Key

YIYUUGJCAKJHMN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F)F

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F)F

Scientific databases like SciFinder or Google Scholar searches do not yield significant results on this compound within the realm of scientific research. This might suggest the molecule is either very new or has yet to be explored for its research potential.

Possible Areas for Future Research

Based on the structure of the molecule, some educated guesses can be made regarding potential areas of future scientific research:

  • Organic Synthesis: The molecule contains an ester group (ethoxycarbonyl) and two fluorine atoms. Esters are a common functional group used in organic synthesis as precursors to other functionalities. Fluorine atoms can modulate the properties of a molecule, making them valuable in drug discovery . Therefore, this molecule could be a building block for the synthesis of more complex molecules with desired properties.
  • Material Science: Aromatic fluorinated molecules like this one can be useful in material science applications due to their unique electronic properties . More research would be needed to determine if this specific molecule has applications in areas like organic electronics or functional materials.

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorobenzoic acid is an organic compound with the molecular formula C16H12F2O4 and a molecular weight of approximately 306.26 g/mol. This compound features a benzoic acid backbone substituted with two fluorine atoms and an ethoxycarbonyl group, which contributes to its unique chemical properties and potential biological activities. The structure consists of a fluorinated aromatic system that enhances its reactivity and solubility in various solvents, making it a subject of interest in medicinal chemistry and material science .

Typical of carboxylic acids and aromatic compounds. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters, particularly useful in synthesizing derivatives for pharmaceutical applications.
  • Nucleophilic Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic attack, allowing for further functionalization at the aromatic ring.
  • Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde, modifying its reactivity profile .

Research indicates that 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorobenzoic acid exhibits notable biological activity, particularly as an anti-inflammatory and analgesic agent. Its mechanism of action is associated with the inhibition of specific enzymes involved in inflammatory pathways. Additionally, studies suggest potential anticancer properties, although more research is required to fully understand its efficacy and safety profiles .

Several synthesis methods have been reported for 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorobenzoic acid:

  • Starting Materials: The synthesis typically begins with commercially available fluorinated benzoic acids and ethyl chloroformate.
  • Reflux Reaction: The ethoxycarbonyl group can be introduced via a reflux reaction involving the benzoic acid derivative and ethyl chloroformate in the presence of a base such as triethylamine.
  • Purification: Post-reaction, the product is purified using recrystallization techniques or chromatography to isolate the desired compound .

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new anti-inflammatory or anticancer drugs.
  • Material Science: Its unique chemical structure allows for use in polymer chemistry, where it can be incorporated into polymer matrices to enhance properties like thermal stability and solubility.
  • Agriculture: There may be applications in agrochemicals as a pesticide or herbicide due to its bioactive nature .

Interaction studies have shown that 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorobenzoic acid interacts with various biological targets, including enzymes involved in inflammatory processes. These interactions are crucial for understanding its pharmacodynamics and optimizing its therapeutic potential. Further studies are needed to elucidate the full spectrum of its interactions at the molecular level .

Several compounds share structural similarities with 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorobenzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Fluorobenzoic AcidContains one fluorine atomSimpler structure; less potential for biological activity
4-(Ethoxycarbonyl)-3-fluorobenzoic AcidSimilar ethoxycarbonyl groupLacks additional fluorine substitution
3-(4-Ethoxycarbonyl-3-fluorophenyl)benzoic AcidContains both ethoxycarbonyl and fluorine groupsDifferent substitution pattern affecting reactivity

These comparisons highlight the uniqueness of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorobenzoic acid, particularly due to its dual fluorination and ethoxycarbonyl substitution, which may enhance its biological activity compared to structurally similar compounds .

XLogP3

4.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

306.07036518 g/mol

Monoisotopic Mass

306.07036518 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

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